Melanotan-I, also known as [Nle4-D-Phe7]-α-melanocyte-stimulating hormone ([Nle4-D-Phe7]-α-MSH), is a synthetic analog of the naturally occurring peptide hormone α-melanocyte-stimulating hormone (α-MSH). [] It is classified as a melanocortin receptor agonist, demonstrating a high affinity for the melanocortin 1 receptor (MC1R). [, ] In scientific research, Melanotan-I serves as a valuable tool for investigating melanogenesis, the process of melanin production in the skin, and exploring potential therapeutic applications related to photoprotection and pigmentation disorders. [, , ]
Optimization of Delivery Systems: Developing more effective and patient-friendly delivery systems, such as topical formulations or controlled-release implants, could enhance its therapeutic potential. [, , ]
Long-Term Safety and Efficacy Studies: Conducting comprehensive long-term studies is crucial to fully assess the safety and efficacy of Melanotan-I for potential therapeutic applications. []
Combination Therapies: Investigating the efficacy of Melanotan-I in combination with other photoprotective agents or therapies could lead to more robust approaches for preventing UV-induced skin damage. []
Understanding Melanotan-I's impact on Nevi: Research should further investigate the effects of Melanotan-I on existing moles and the development of new nevi to better understand the potential risks associated with its use. [, ]
Melanotan I is classified as a melanocortin peptide. It is derived from a modified form of alpha-melanocyte-stimulating hormone, with specific amino acid substitutions that enhance its stability and efficacy. The compound's molecular formula is represented as [Nle-D-Phe]-alpha-MSH, indicating the presence of norleucine and D-phenylalanine in its structure.
The synthesis of Melanotan I typically involves solid-phase peptide synthesis techniques. A notable method includes:
For example, one patent describes a method that utilizes acetic anhydride for N-terminal acetylation and incorporates various protective groups to prevent racemization during synthesis, enhancing yield and purity .
Melanotan I has a linear peptide structure consisting of thirteen amino acids. The specific sequence includes:
The structural modifications contribute to its enhanced biological activity compared to natural alpha-melanocyte-stimulating hormone. The molecular weight of Melanotan I is approximately 1024 Da, with specific structural characteristics that allow it to bind effectively to melanocortin receptors.
Melanotan I primarily undergoes reactions associated with peptide bonding during synthesis. Key reactions include:
These reactions are critical in ensuring the integrity and functionality of the synthesized peptide.
Melanotan I exerts its effects primarily through binding to melanocortin receptor 1 (MC1R). This interaction stimulates:
Research indicates that Melanotan I may also influence other pathways related to skin health and pigmentation .
Melanotan I exhibits several notable physical and chemical properties:
These properties are essential for its application in therapeutic contexts.
Melanotan I has been investigated for various scientific applications:
Clinical trials have shown promise in these areas, although regulatory approval for widespread use remains pending .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6